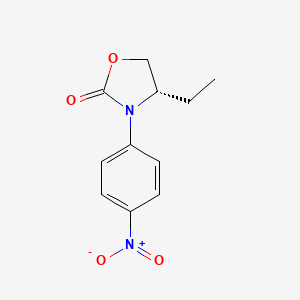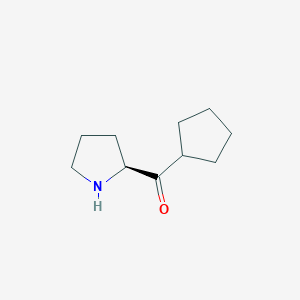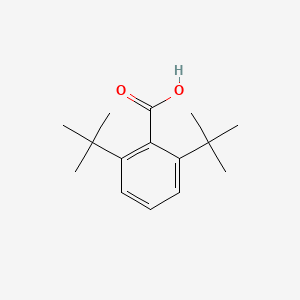
2,6-Di-tert-butylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C₁₅H₂₂O₂. It is a derivative of benzoic acid where two tert-butyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butylbenzoic acid can be synthesized through the alkylation of benzoic acid derivatives. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butylbenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Employed as an additive in polymers to enhance stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 2,6-Di-tert-butylbenzoic acid exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The tert-butyl groups provide steric hindrance, protecting the benzene ring from further reactions. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tri-tert-butylbenzoic acid
- 3,5-Di-tert-butylbenzoic acid
- 2,6-Di-tert-butylphenol
Uniqueness
2,6-Di-tert-butylbenzoic acid is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and resistance to oxidation, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2,6-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-8-7-9-11(15(4,5)6)12(10)13(16)17/h7-9H,1-6H3,(H,16,17) |
Clave InChI |
AGGNISLHEOXYAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
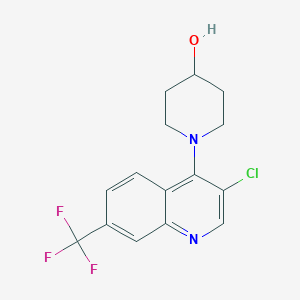
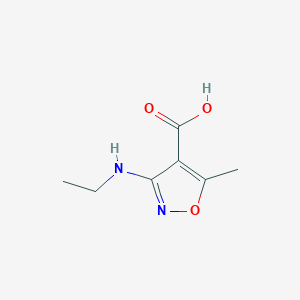
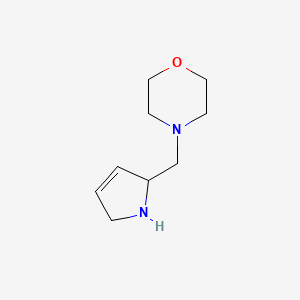
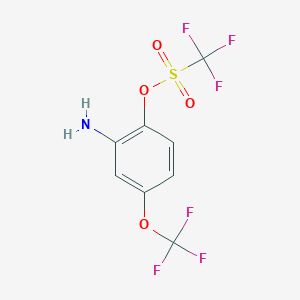
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
